4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC8547111
InChI: InChI=1S/C17H10ClFN4S/c18-12-9-11(6-7-13(12)19)23-16(21-22-17(23)24)15-8-5-10-3-1-2-4-14(10)20-15/h1-9H,(H,22,24)
SMILES: C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl
Molecular Formula: C17H10ClFN4S
Molecular Weight: 356.8 g/mol

4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

CAS No.:

Cat. No.: VC8547111

Molecular Formula: C17H10ClFN4S

Molecular Weight: 356.8 g/mol

* For research use only. Not for human or veterinary use.

4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione -

Specification

Molecular Formula C17H10ClFN4S
Molecular Weight 356.8 g/mol
IUPAC Name 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H10ClFN4S/c18-12-9-11(6-7-13(12)19)23-16(21-22-17(23)24)15-8-5-10-3-1-2-4-14(10)20-15/h1-9H,(H,22,24)
Standard InChI Key TWXMSJDHIQCCAV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl

Introduction

4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that combines several functional groups known for their biological and pharmacological activity:

  • Quinoline moiety: Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, anticancer, and antimalarial properties.

  • 1,2,4-Triazole ring: This structure is frequently found in antifungal agents and other bioactive molecules.

  • Thione group (-C=S): Known for its ability to interact with biological macromolecules, often enhancing binding affinity to enzymes or receptors.

  • Chlorine and fluorine substituents: Halogens like chlorine and fluorine can improve the lipophilicity and metabolic stability of the compound.

Pharmacological Activity

Compounds containing quinoline and triazole scaffolds have been extensively studied for their therapeutic potential. The following activities are likely relevant to this compound:

  • Antimicrobial: Quinoline derivatives are known to inhibit bacterial DNA gyrase or topoisomerase IV.

  • Anticancer: Triazole-containing compounds often exhibit cytotoxicity against cancer cell lines by interfering with cell division or inducing apoptosis.

  • Antifungal: Thione-substituted triazoles are common in antifungal agents like fluconazole.

Drug Design

The combination of these structural features suggests that the compound may serve as a lead molecule for drug development targeting infectious diseases or cancer.

Synthesis Pathway

While specific synthesis details are unavailable for this compound, a general approach could involve:

  • Formation of the quinoline core:

    • Starting from aniline derivatives via Skraup or Friedländer synthesis.

  • Construction of the triazole ring:

    • Reacting hydrazine derivatives with carbon disulfide followed by cyclization with appropriate electrophiles.

  • Introduction of halogens (chlorine/fluorine):

    • Halogenation reactions using reagents like N-chlorosuccinimide (NCS) or Selectfluor.

Biological Activity

Studies on similar quinoline-triazole compounds indicate:

  • Anticancer Activity: Compounds with quinoline and triazole scaffolds exhibit IC50_{50} values in the micromolar range against human cancer cell lines .

  • Antimicrobial Potential: Triazole derivatives often show activity against Gram-positive and Gram-negative bacteria .

Structural Insights

Crystal structures of related molecules reveal strong intermolecular interactions (e.g., hydrogen bonding) that stabilize their conformations .

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